molecular formula C14H15N3O2 B11860653 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide CAS No. 732992-32-4

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide

Cat. No.: B11860653
CAS No.: 732992-32-4
M. Wt: 257.29 g/mol
InChI Key: GSRQZYMOIWRXKG-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide (CAS 732992-32-4) is a synthetic organic compound with a molecular formula of C14H15N3O2 and a molecular weight of 257.29 g/mol . This chemical features a quinazolinone core, a privileged scaffold in medicinal chemistry and pesticide research known for its diverse biological activities . The structure incorporates a cyclopropanecarboxamide moiety linked to the nitrogen of the quinazolinone ring, a design that can be explored for its potential to modulate biological activity and physicochemical properties. Quinazolinone derivatives are a significant area of investigation due to their broad range of potential applications. Scientific literature indicates that compounds containing the quinazolinone fragment have been studied for their antifungal properties, particularly against agricultural pathogens like Rhizoctonia solani , which causes sheath blight in rice . Furthermore, the quinazolinone scaffold is a key structural element in various pharmacologically active molecules. For instance, related compounds have been developed as clinical p38α MAP kinase inhibitors for the treatment of inflammatory diseases , and other derivatives have been explored as immunomodulatory agents with anti-inflammatory and antitumorigenic activities . The specific research value of this compound lies in its structure, which makes it a valuable intermediate or target molecule for researchers working in antifungal agent development, medicinal chemistry for inflammatory and oncological targets, and general organic synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is offered with a specified purity of 95% or higher . Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in biological screening assays to explore structure-activity relationships and mechanism of action.

Properties

CAS No.

732992-32-4

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methyl-N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-8-7-11(8)13(18)16-17-9(2)15-12-6-4-3-5-10(12)14(17)19/h3-6,8,11H,7H2,1-2H3,(H,16,18)

InChI Key

GSRQZYMOIWRXKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)NN2C(=NC3=CC=CC=C3C2=O)C

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide, with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of approximately 257.29 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropanecarboxamide functional group linked to a quinazolinone moiety, which is known for its diverse pharmacological properties.

The synthesis of 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis techniques. Common methods include cyclopropanation reactions followed by coupling with quinazolinone derivatives. Mechanochemical methods have also been reported, allowing for rapid synthesis under mild conditions using deep eutectic solvents as catalysts.

Biological Activity

Research indicates that compounds similar to 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide exhibit significant biological activities, particularly in the realms of anti-inflammatory and antitumor effects. The quinazolinone derivatives have been studied for their ability to inhibit various cancer cell lines and modulate inflammatory pathways, making them promising candidates in drug development for treating cancer and inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. Interaction studies suggest that the compound may exhibit binding affinity toward these targets, which is crucial for understanding its mechanism of action and optimizing therapeutic potential.

Case Studies and Research Findings

Study Findings
Anti-cancer Activity A study demonstrated that similar quinazolinone derivatives showed inhibition of cell proliferation in various cancer cell lines, indicating potential use in oncology.
Anti-inflammatory Effects Research revealed that these compounds could modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide. The following table highlights some of these compounds along with their unique features:

Compound Name Structure Unique Features
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetoacetamideStructureExhibits a different biological activity profile
CC-122 (a thalidomide analog)StructureKnown for anti-inflammatory properties
6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl derivativesStructureEnhanced potency in certain assays

Comparison with Similar Compounds

Compound 2k (Molecules, 2008)

  • Structure: N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide.
  • Key Features: Incorporates a chloroquinoline group linked via a piperazine-propyl chain to a difluorocyclohexanecarboxamide.
  • Molecular Weight : 526 g/mol (EI-MS data) .
  • Spectral Data: Distinct $ ^1H $-NMR signals (e.g., δ 8.78 ppm for quinoline proton) and HRMS confirmation.
  • Comparison : Unlike the target compound, 2k includes a piperazine spacer and halogenated aromatic system, which may enhance solubility and receptor affinity. The cyclopropane in the target compound could confer greater metabolic stability compared to the cyclohexane in 2k.

Compounds 13a–e (International Journal of Molecular Sciences, 2014)

  • Structure: 2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives coupled with substituted arylhydrazines.
  • Example (13a): Molecular Weight: 357.38 g/mol. Melting Point: 288°C (higher than typical quinazolinones, suggesting strong intermolecular interactions via sulfamoyl and cyano groups) . Functional Groups: Sulfonamide, cyano, and hydrazinylidene moieties.
  • Comparison: The target compound lacks sulfonamide and cyano groups, which in 13a–e contribute to hydrogen-bonding networks and electronic effects. This difference may influence bioavailability and target selectivity.

Cyclopropane-Containing Analogues

Cyclopropylfentanyl (Bulletin Officiel des Courses de Galop, 2024)

  • Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide.
  • Key Features : A fentanyl analogue with a cyclopropanecarboxamide group.
  • Comparison: While both compounds share a cyclopropane-carboxamide backbone, cyclopropylfentanyl’s piperidine-phenylethyl chain confers opioid receptor affinity. The target compound’s quinazolinone moiety likely redirects its bioactivity toward non-opioid targets (e.g., enzymes or kinases) .

Tabulated Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound (from ) C${14}$H${15}$N${3}$O${2}$ 257.29 (calculated) Cyclopropane, Quinazolinone, Carboxamide Potential kinase inhibition, metabolic stability
Compound 2k C${29}$H${33}$ClF${2}$N${4}$O 526.23 Chloroquinoline, Piperazine, Difluorocyclohexane High molecular weight, halogenated aromatic
Compound 13a C${16}$H${15}$N${5}$O${3}$S 357.38 Sulfonamide, Cyano, Hydrazinylidene High melting point, hydrogen-bonding capacity
Cyclopropylfentanyl C${23}$H${27}$N$_{2}$O 353.48 (estimated) Piperidine, Phenylethyl, Cyclopropane Opioid receptor affinity

Preparation Methods

Acylation via Cyclopropanecarbonyl Chloride

Reaction of 2-methylquinazolin-4(3H)-one with 2-methylcyclopropanecarbonyl chloride in tetrahydrofuran (THF) at 0°C achieves N-acylation. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

Conditions :

  • Solvent: Dry THF

  • Temperature: 0°C → room temperature

  • Molar Ratio: 1:1.2 (quinazolinone:acyl chloride)

  • Yield: 72–78%

Characterization :

  • IR : Loss of NH stretch (3550 cm⁻¹), emergence of amide C=O (1685 cm⁻¹).

  • ¹H-NMR : δ 1.12–1.18 (m, cyclopropane CH₂), δ 2.49 (s, quinazolinone CH₃), δ 3.21 (s, cyclopropane CH₃).

Coupling Agent-Mediated Amide Formation

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 2-methylquinazolin-4(3H)-one and 2-methylcyclopropanecarboxylic acid.

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Catalysts: Hydroxybenzotriazole (HOBt), 4-dimethylaminopyridine (DMAP)

  • Yield: 65–70%

Advantages : Avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Synthesis of 2-Methylcyclopropanecarboxylic Acid

The cyclopropane moiety is synthesized via the Simmons–Smith reaction, where methylene iodide reacts with 2-methylallyl alcohol in the presence of a zinc-copper couple. Subsequent oxidation of the cyclopropane alcohol to the carboxylic acid employs Jones reagent (CrO₃/H₂SO₄).

Reaction Pathway :

  • Cyclopropanation:

    CH₂=CHCH₂OH+CH₂I₂Zn/CuCyclopropane-CH₂OH+ZnI₂\text{CH₂=CHCH₂OH} + \text{CH₂I₂} \xrightarrow{\text{Zn/Cu}} \text{Cyclopropane-CH₂OH} + \text{ZnI₂}
  • Oxidation:

    Cyclopropane-CH₂OHCrO₃/H₂SO₄Cyclopropane-COOH\text{Cyclopropane-CH₂OH} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{Cyclopropane-COOH}

Yield : 58% (cyclopropanation), 85% (oxidation).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the two primary acylation methods:

ParameterAcyl Chloride MethodCoupling Agent Method
Yield72–78%65–70%
Reaction Time4–6 h12–18 h
Byproduct FormationHCl (neutralized)Urea derivatives
ScalabilityHighModerate

The acyl chloride method is favored for industrial-scale synthesis due to shorter reaction times and higher yields, while coupling agents suit lab-scale syntheses requiring milder conditions.

Mechanistic Insights and Side Reactions

Competing O-Acylation

Under elevated temperatures (>40°C), the carbonyl oxygen of the quinazolinone may undergo undesired O-acylation, producing regioisomeric byproducts. Kinetic control via low-temperature reactions suppresses this pathway.

Cyclopropane Ring Strain

The cyclopropane’s ring strain increases steric hindrance, necessitating excess acyl chloride (1.2 equiv) to overcome reduced nucleophilicity at the NH site.

Industrial-Scale Optimization

Solvent Recycling

THF recovery via distillation reduces costs, with >90% solvent reuse achievable in continuous-flow systems.

Catalytic Enhancements

Palladium-catalyzed carbonylation offers an alternative route to cyclopropanecarboxylic acid, improving atom economy by 15% compared to Simmons–Smith .

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (400–600 MHz) identifies proton environments (e.g., quinazolinone NH at δ 10.2–11.0 ppm; cyclopropane CH at δ 1.2–1.5 ppm). 13C^{13}C-NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • Mass Spectrometry : HRMS (Orbitrap or TOF) validates molecular weight (e.g., [M+H]+^+ ~340–360 Da) .
  • HPLC : Reverse-phase C18 columns (e.g., 90% methanol/water) assess purity (>95%) .

How do researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Contradictions (e.g., variable IC50_{50} values in anticancer assays) arise from:

  • Assay variability : Use orthogonal assays (MTT, ATP-based viability) to cross-validate results .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. methylated quinazolinones) to isolate functional group contributions .
  • Target specificity : Perform kinase profiling or enzyme inhibition assays (e.g., carbonic anhydrase IX) to clarify mechanisms .

What in silico strategies are employed to predict pharmacokinetic and toxicity profiles?

Advanced Question

  • ADMET Prediction : Tools like SwissADME and PreADMET evaluate:
    • Lipophilicity (LogP ~2.5–3.5, ideal for blood-brain barrier penetration).
    • Metabolic stability (CYP450 isoform interactions predicted via docking).
    • Toxicity alerts (e.g., Ames test predictions for mutagenicity) .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., EGFR kinase) to assess residence time and binding energy (ΔG ≤ -8 kcal/mol) .

How can the anticancer mechanism of this compound be experimentally validated?

Advanced Question

  • Target Identification :
    • Kinase inhibition assays : Screen against a panel (e.g., 50 kinases) to identify primary targets (e.g., EGFR, VEGFR2) .
    • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays (e.g., 2–3-fold increase vs. control) .
  • Pathway Analysis : Western blotting for phosphorylated ERK/AKT (downregulation ≥50% at 10 µM) .

What strategies are used to improve solubility and bioavailability?

Advanced Question

  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility (e.g., from 5 µg/mL to >50 µg/mL) .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice stability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (>80% over 72 hours) .

How is structure-activity relationship (SAR) analysis conducted for derivatives?

Advanced Question

  • Substituent variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at positions 2 and 5 of the quinazolinone .
  • Biological testing : Compare IC50_{50} values (e.g., fluorine substitution improves potency by 2–3-fold in HT-29 cells) .
  • 3D-QSAR : Generate contour maps (e.g., using CoMFA) to guide substituent prioritization .

What in vitro and in vivo models are appropriate for toxicity evaluation?

Advanced Question

  • In vitro :
    • Hepatotoxicity : HepG2 cell viability (EC50_{50} > 100 µM deemed safe) .
    • Genotoxicity : Comet assay for DNA damage (tail moment ≤5% vs. control) .
  • In vivo :
    • Rodent models : 28-day repeat-dose studies (NOAEL ≥50 mg/kg/day) .
    • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC50_{50} > 30 µM) .

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